molecular formula C18H23N3O3S B4440558 1-[(dimethylamino)sulfonyl]-N-2-naphthyl-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-2-naphthyl-4-piperidinecarboxamide

Cat. No. B4440558
M. Wt: 361.5 g/mol
InChI Key: VFDANJNJBBGNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Dimethylamino)sulfonyl]-N-2-naphthyl-4-piperidinecarboxamide, also known as DNPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a piperidine derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1-[(dimethylamino)sulfonyl]-N-2-naphthyl-4-piperidinecarboxamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that plays a key role in the inflammatory response, while PDE4 is an enzyme that is involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
1-[(dimethylamino)sulfonyl]-N-2-naphthyl-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that 1-[(dimethylamino)sulfonyl]-N-2-naphthyl-4-piperidinecarboxamide can reduce the severity of inflammation and pain in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(dimethylamino)sulfonyl]-N-2-naphthyl-4-piperidinecarboxamide in lab experiments is its ability to selectively inhibit the activity of COX-2 and PDE4, which are important targets for the development of new drugs. However, one of the limitations of using 1-[(dimethylamino)sulfonyl]-N-2-naphthyl-4-piperidinecarboxamide is that it can be toxic at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[(dimethylamino)sulfonyl]-N-2-naphthyl-4-piperidinecarboxamide. One potential area of research is the development of new derivatives of 1-[(dimethylamino)sulfonyl]-N-2-naphthyl-4-piperidinecarboxamide that have improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 1-[(dimethylamino)sulfonyl]-N-2-naphthyl-4-piperidinecarboxamide, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of 1-[(dimethylamino)sulfonyl]-N-2-naphthyl-4-piperidinecarboxamide in human clinical trials.

Scientific Research Applications

1-[(dimethylamino)sulfonyl]-N-2-naphthyl-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. The compound has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-naphthalen-2-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-20(2)25(23,24)21-11-9-15(10-12-21)18(22)19-17-8-7-14-5-3-4-6-16(14)13-17/h3-8,13,15H,9-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDANJNJBBGNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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